2-[2-(trifluoromethoxy)phenyl]propanal
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Overview
Description
2-[2-(trifluoromethoxy)phenyl]propanal is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethoxy)phenyl]propanal typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanal group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethoxy)phenyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[2-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[2-(trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(trifluoromethoxy)phenyl]propanal has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(trifluoromethyl)phenyl]propanal
- 2-[2-(trifluoromethoxy)phenyl]propanone
- 2-[2-(trifluoromethoxy)phenyl]propanoic acid
Uniqueness
2-[2-(trifluoromethoxy)phenyl]propanal is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
1824276-13-2 |
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Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-4-2-3-5-9(8)15-10(11,12)13/h2-7H,1H3 |
InChI Key |
RQZDJBZLCBWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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